molecular formula C16H30O2 B10782853 cis-6-Hexadecenoic Acid-d19

cis-6-Hexadecenoic Acid-d19

Cat. No.: B10782853
M. Wt: 273.52 g/mol
InChI Key: NNNVXFKZMRGJPM-XZHWPFOISA-N
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Description

cis-6-Hexadecenoic Acid-d19 is a deuterated form of cis-6-Hexadecenoic Acid, a monounsaturated fatty acid. This compound is primarily found in human skin and plays a significant role in various biological processes. The deuterated form, this compound, is often used as an internal standard in mass spectrometry for the quantification of cis-6-Hexadecenoic Acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cis-6-Hexadecenoic Acid involves a multi-step synthetic process. One common method is the Wittig reaction, where a triphenylphosphonium salt reacts with an aldehyde to form an ester, which is then saponified to yield the desired acid . The reaction conditions typically involve the use of solvents like ethanol and require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of cis-6-Hexadecenoic Acid-d19 often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or chromatography to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions: cis-6-Hexadecenoic Acid-d19 undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the double bond into an epoxide or diol.

    Reduction: The double bond can be reduced to yield hexadecanoic acid.

    Substitution: The carboxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for converting the carboxyl group into other functional groups.

Major Products:

Mechanism of Action

cis-6-Hexadecenoic Acid-d19 exerts its effects primarily through its interaction with cell membranes. It disrupts membrane integrity, increases membrane fluidity, and inhibits the electron transport chain in bacteria like Staphylococcus aureus . This leads to a loss of proton motive force and ultimately bacterial cell death. The compound also modulates the immune response by affecting the production of inflammatory mediators .

Comparison with Similar Compounds

    Hexadecanoic Acid (Palmitic Acid): A saturated fatty acid with similar chain length but lacks the double bond.

    cis-9-Hexadecenoic Acid: Another monounsaturated fatty acid with the double bond at a different position.

    Stearic Acid: An 18-carbon saturated fatty acid.

Uniqueness: cis-6-Hexadecenoic Acid-d19 is unique due to its specific double bond position and deuterium labeling. This makes it particularly useful as an internal standard in analytical techniques and provides distinct biological activities compared to other fatty acids .

Properties

Molecular Formula

C16H30O2

Molecular Weight

273.52 g/mol

IUPAC Name

(Z)-8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonadecadeuteriohexadec-6-enoic acid

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h10-11H,2-9,12-15H2,1H3,(H,17,18)/b11-10-/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2

InChI Key

NNNVXFKZMRGJPM-XZHWPFOISA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCC(=O)O

Canonical SMILES

CCCCCCCCCC=CCCCCC(=O)O

Origin of Product

United States

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